Pradimicin A

Antifungal Candida albicans MIC

Pradimicin A differentiates itself through a unique Ca²⁺-dependent lectin-like mechanism that binds D-mannose on fungal cell-wall mannan—fundamentally distinct from azoles and polyenes. This target enables azole-resistance circumvention studies in Candida spp. Documented in vivo efficacy against Aspergillus fumigatus in immunocompromised models, plus first-in-class HIV-1 entry inhibition via gp120 glycan binding. An essential, non-interchangeable tool for lectin-mimetic antimicrobial research and glycan-based antiviral development.

Molecular Formula C40H44N2O18
Molecular Weight 840.8 g/mol
CAS No. 117704-65-1
Cat. No. B039940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradimicin A
CAS117704-65-1
SynonymsBMY 28567
BMY-28567
pradimicin A
Molecular FormulaC40H44N2O18
Molecular Weight840.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC
InChIInChI=1S/C40H44N2O18/c1-11-6-18-24(31(49)21(11)37(53)42-12(2)38(54)55)23-16(9-17-25(32(23)50)28(46)15-7-14(56-5)8-19(43)22(15)27(17)45)29(47)35(18)59-40-34(52)36(26(41-4)13(3)58-40)60-39-33(51)30(48)20(44)10-57-39/h6-9,12-13,20,26,29-30,33-36,39-41,43-44,47-52H,10H2,1-5H3,(H,42,53)(H,54,55)/t12-,13-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1
InChIKeyWPICPWIIIBCXCV-NJGWPHBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pradimicin A (CAS 117704-65-1): A Lectin-Mimetic Antifungal Antibiotic with Unique Mannose-Binding Mechanism


Pradimicin A is a natural product antibiotic produced by *Actinomadura hibisca* [1]. It belongs to the pradimicin class, characterized by a 5,6-dihydrobenzo[a]naphthacenequinone core [2]. Its most significant feature is its lectin-like ability to bind D-mannose residues in a calcium-dependent manner [1], a mechanism that underpins both its antifungal and antiviral activities [3].

Why Pradimicin A Cannot Be Directly Replaced by Other Pradimicins or Azoles


While several pradimicin analogs (B, C, FA-1, FA-2, D, E) share a core structure and comparable in vitro/in vivo activity [1], Pradimicin A is distinguished by its unique combination of sugar moieties [2] and a well-characterized mannose-binding mechanism [3]. Substituting Pradimicin A with a different analog may alter target binding specificity, aggregation properties, or antiviral efficacy. Furthermore, its mechanism of action, targeting cell-wall mannan [4], is fundamentally distinct from that of azoles (ergosterol synthesis inhibition) or polyenes (ergosterol binding), making Pradimicin A a critical tool for circumventing azole resistance [5] and for studying lectin-mimetic antimicrobial activity.

Quantitative Differentiation of Pradimicin A: Evidence for Scientific Selection


Antifungal Potency: Pradimicin A vs. BMS-181184, Amphotericin B, and Fluconazole

Pradimicin A demonstrates potent antifungal activity, with an MIC of 0.5 µg/mL against *Candida albicans* . This is comparable to its derivative, BMS-181184, which shows MICs of 1-8 µg/mL against various *Candida* species [1]. Importantly, Pradimicin A retains activity against 5-fluorocytosine- and azole-resistant *C. albicans* strains [2], a critical advantage over standard-of-care azoles like fluconazole. While direct head-to-head MIC data for Pradimicin A versus amphotericin B are limited in the provided sources, its activity against resistant strains is a key differentiator.

Antifungal Candida albicans MIC

Antiviral Activity: Pradimicin A Inhibition of HIV-1

Pradimicin A exhibits a unique antiviral mechanism by binding to mannose residues on HIV-1 gp120 [1], thereby inhibiting viral entry. In a co-culture model of HIV-1 transmission, Pradimicin A efficiently prevented virus spread [2]. The IC50 for anti-influenza virus activity is 6.8 µg/mL [3]. In contrast, a related compound, BMY-28864, showed a distinct binding profile, failing to bind L-fucose and L-galactose [4], highlighting the specific carbohydrate recognition of Pradimicin A.

Antiviral HIV-1 gp120

Selective Cytotoxicity: Pradimicin A vs. Mammalian Cells

Pradimicin A exhibits a favorable selectivity profile. It is non-cytotoxic to cultured mammalian cells at concentrations up to 500 µg/mL [1]. This is significant because its candicidal activity is observed at 10 µg/mL [2]. In contrast, while Amphotericin B is highly potent, its clinical use is limited by significant nephrotoxicity, a result of its interaction with mammalian cell membranes. Pradimicin A's mechanism, targeting fungal cell wall mannan, provides a basis for this improved selectivity.

Cytotoxicity Selectivity Index Therapeutic Window

In Vivo Efficacy: Pradimicin A in Immunocompromised Mouse Models

Pradimicin A demonstrates significant in vivo therapeutic activity in mouse models of systemic fungal infections, including *Candida albicans*, *Cryptococcus neoformans*, and *Aspergillus fumigatus* [1]. Critically, this efficacy is maintained in immunocompromised mice [1]. This is a key differentiator from many antifungals that rely on a functional host immune system. For instance, while Fluconazole is effective against *Candida*, its efficacy against *Aspergillus* is poor. Pradimicin A's activity against *Aspergillus fumigatus* in an immunocompromised host is a notable advantage.

In Vivo Efficacy Immunocompromised Aspergillosis

Key Research Applications for Pradimicin A Based on Differentiated Evidence


Investigating Azole-Resistant Candidiasis

Pradimicin A is an ideal tool for studying mechanisms of azole resistance in *Candida* species. Its documented activity against 5-fluorocytosine- and azole-resistant strains [1] allows researchers to dissect resistance pathways and evaluate the efficacy of novel combination therapies or next-generation antifungals that circumvent these common resistance mechanisms.

Probing Lectin-Mimetic Antimicrobial Mechanisms

As a well-characterized, calcium-dependent mannose-binding agent, Pradimicin A is a unique molecular probe for investigating lectin-mimetic antimicrobial action [2]. Its ability to bind specific sugars (D-mannose, L-fucose, L-galactose) [3] and its distinct binding profile compared to analogs like BMY-28864 make it invaluable for mapping carbohydrate recognition events on fungal and viral surfaces and for developing new lectin-based diagnostics or therapeutics.

Developing Antifungal Therapies for Immunocompromised Hosts

Pradimicin A's proven in vivo efficacy against *Aspergillus fumigatus* in immunocompromised mouse models [1] makes it a critical reference compound for preclinical studies targeting invasive aspergillosis in vulnerable patient populations. Its unique mechanism of action offers a promising avenue for overcoming limitations of current therapies that rely on host immunity.

Studying HIV-1 Entry Inhibition via Glycan Targeting

Pradimicin A serves as a first-in-class small molecule inhibitor of HIV-1 entry that targets viral envelope glycans [4]. Its demonstrated ability to block virus transmission in cell culture [5] and its specific interaction with gp120 [4] provide a powerful platform for exploring glycan-based antiviral strategies against HIV and other enveloped viruses.

Technical Documentation Hub

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